molecular formula C13H11N3O3S B8255172 7-(4-methylphenyl)sulfonyl-1H-pyrrolo[2,3-d]pyrimidin-4-one

7-(4-methylphenyl)sulfonyl-1H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B8255172
M. Wt: 289.31 g/mol
InChI Key: TWLRJQMOYGGOMH-UHFFFAOYSA-N
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Description

7-(4-methylphenyl)sulfonyl-1H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a pyrrolo[2,3-d]pyrimidine core with a sulfonyl group attached to a 4-methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methylphenyl)sulfonyl-1H-pyrrolo[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine with appropriate reagents under controlled conditions . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

7-(4-methylphenyl)sulfonyl-1H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

7-(4-methylphenyl)sulfonyl-1H-pyrrolo[2,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-methylphenyl)sulfonyl-1H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the observed therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-7-(4-methylphenyl)sulfonyl-7H-pyrrolo[2,3-d]pyrimidine
  • N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Uniqueness

7-(4-methylphenyl)sulfonyl-1H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

7-(4-methylphenyl)sulfonyl-1H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c1-9-2-4-10(5-3-9)20(18,19)16-7-6-11-12(16)14-8-15-13(11)17/h2-8H,1H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLRJQMOYGGOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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